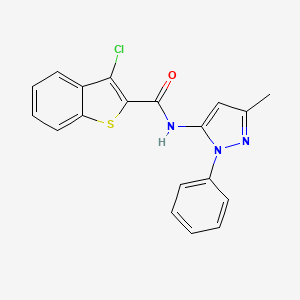
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been developed through a series of chemical reactions, and its structure has been carefully designed to exhibit specific properties that are useful in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act through the inhibition of specific enzymes or proteins that are involved in the growth and proliferation of cancer cells, the inflammatory response, or the growth and reproduction of fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide are not fully understood. However, it has been shown to exhibit cytotoxic activity in cancer cells, anti-inflammatory activity, and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide in lab experiments include its synthetic availability, its potential applications in the field of medicinal chemistry, and its ability to exhibit specific biological activities. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide include further studies on its mechanism of action, its potential side effects, and its potential applications in the treatment of various diseases. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for this compound. Furthermore, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 2-amino-5-methylpyrazole and 2-chloro-1-benzothiophene-3-carboxylic acid. These two compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product, 2-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-3-carboxylic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine, 3-chloroaniline, to form the final product, 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide has potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to exhibit antifungal activity, making it a potential candidate for the treatment of fungal infections.
Propriétés
IUPAC Name |
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-11-16(23(22-12)13-7-3-2-4-8-13)21-19(24)18-17(20)14-9-5-6-10-15(14)25-18/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABDYMQPLSTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
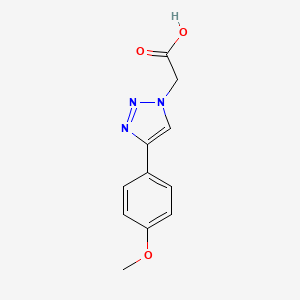
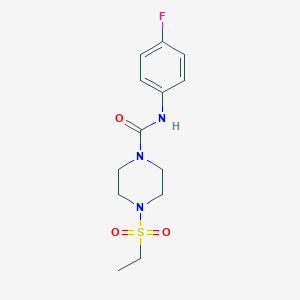
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
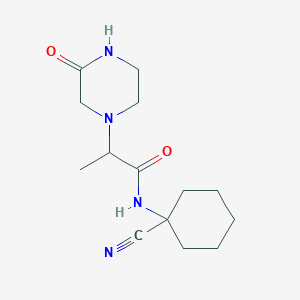
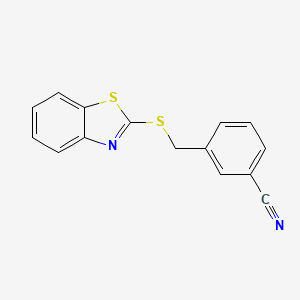
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
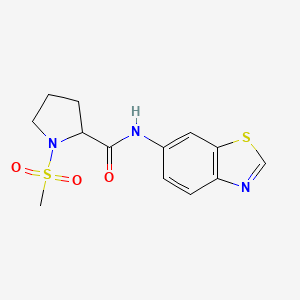
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)